molecular formula C11H13ClO2 B1204536 5-(Chloromethyl)-6-propyl-1,3-benzodioxole CAS No. 1938-32-5

5-(Chloromethyl)-6-propyl-1,3-benzodioxole

Cat. No. B1204536
Key on ui cas rn: 1938-32-5
M. Wt: 212.67 g/mol
InChI Key: HERYYLFZPLNJDW-UHFFFAOYSA-N
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Patent
US05292901

Procedure details

15 g of piperonyl butoxide and 300 ml of concentrated hydrochloric acid were dissolved in 100 ml of benzene and the solution was heated under reflux for 3 h. The reaction mixture was cooled to room temperature and water was added thereto. After extraction with ethyl acetate, the extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to obtain 12 g of 6-propyl-5-chloromethyl-1,3-benzodioxole in the form of a faint brown oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCCCOCCOCCO[CH2:12][C:13]1[CH:14]=[C:15]2[O:24][CH2:23][O:22][C:16]2=[CH:17][C:18]=1[CH2:19][CH2:20][CH3:21].[ClH:25].O>C1C=CC=CC=1>[CH2:19]([C:18]1[C:13]([CH2:12][Cl:25])=[CH:14][C:15]2[O:24][CH2:23][O:22][C:16]=2[CH:17]=1)[CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CCCCOCCOCCOCC=1C=C2C(=CC1CCC)OCO2
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C(=CC2=C(OCO2)C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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